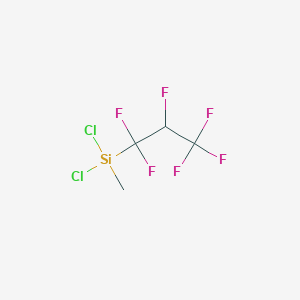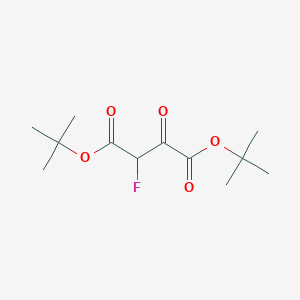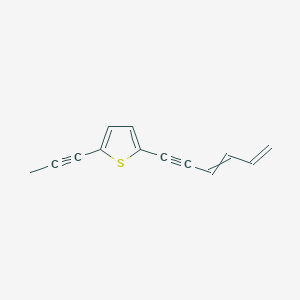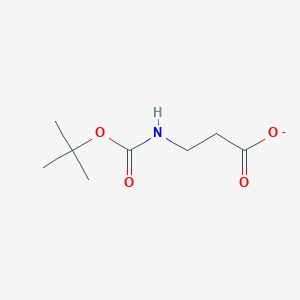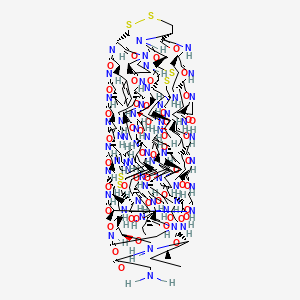
H-Gly-Ile-Gly-D-Asp-D-Pro-Val-D-aThr-Cys(1)-Leu-Lys-D-Ser-Gly-Ala-aIle-D-Cys(2)-His-D-Pro-Val-D-Phe-D-Cys(3)-D-Pro-Arg-D-Arg-Tyr-D-Lys-Gln-D-aIle-Gly-D-aThr-D-Cys(2)-Gly-D-Leu-D-Pro-Gly-D-aThr-Lys-D-Cys(1)-D-Cys(3)-D-Lys-Lys-D-Pro-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Human Beta-Defensin 2 is a small antimicrobial peptide that plays a crucial role in the innate immune response. It is produced by epithelial cells and exhibits potent antimicrobial activity against a wide range of pathogens, including Gram-negative bacteria, fungi, and viruses . Human Beta-Defensin 2 is encoded by the DEFB4 gene and is known for its ability to modulate the immune response and maintain homeostasis within the human body .
準備方法
Synthetic Routes and Reaction Conditions: Human Beta-Defensin 2 can be synthesized chemically using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Recombinant DNA technology is commonly used for the industrial production of Human Beta-Defensin 2. The gene encoding Human Beta-Defensin 2 is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli or Pichia pastoris. The host cells are cultured, and the peptide is expressed, harvested, and purified .
化学反応の分析
Types of Reactions: Human Beta-Defensin 2 undergoes various chemical reactions, including oxidation and reduction. The peptide contains multiple cysteine residues that form disulfide bonds, which are crucial for its stability and function .
Common Reagents and Conditions:
Major Products: The major product of these reactions is the correctly folded Human Beta-Defensin 2 peptide with its native disulfide bond structure .
科学的研究の応用
Human Beta-Defensin 2 has a wide range of scientific research applications:
Chemistry: It is used as a model peptide for studying protein folding and stability.
Medicine: It has potential therapeutic applications in treating infections, inflammatory diseases, and as an adjuvant in vaccines
Industry: Human Beta-Defensin 2 is used in the development of antimicrobial coatings and materials.
作用機序
Human Beta-Defensin 2 exerts its effects by disrupting the cell membranes of pathogens. It binds to the negatively charged components of microbial membranes, leading to membrane permeabilization and cell lysis . Additionally, Human Beta-Defensin 2 can modulate the immune response by acting as a chemoattractant for immune cells, such as dendritic cells and T cells, through interactions with chemokine receptors .
類似化合物との比較
- Human Beta-Defensin 1
- Human Beta-Defensin 3
- Human Beta-Defensin 4
Human Beta-Defensin 2 stands out due to its inducible expression in response to infection and inflammation, making it a key player in the body’s defense mechanisms .
特性
分子式 |
C188H305N55O50S6 |
|---|---|
分子量 |
4328 g/mol |
IUPAC名 |
(2R)-1-[(2S)-2-[[(2R)-2-[[(1S,6aS,7R,10S,13R,16S,19R,22S,25R,31R,34S,40R,46R,52R,55S,58S,63R,66S,69S,72R,78S,81S,84S,87S,93R,96S,99R)-63-[[(2R,3R)-2-[[(2S)-2-[[(2R)-1-[(2R)-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-19,55,69-tris(4-aminobutyl)-22-(3-amino-3-oxopropyl)-99-benzyl-81-[(2R)-butan-2-yl]-25-[(2S)-butan-2-yl]-10,13-bis(3-carbamimidamidopropyl)-31,52-bis[(1R)-1-hydroxyethyl]-72-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-87-(1H-imidazol-5-ylmethyl)-78-methyl-40,66-bis(2-methylpropyl)-a,2,8,8a,11,14,17,20,23,26,29,32,35,38,41,47,50,53,56,64,67,70,73,76,79,82,85,88,94,97-triacontaoxo-96-propan-2-yl-3a,4a,10a,11a,60,61-hexathia-1a,3,7a,9,12,15,18,21,24,27,30,33,36,39,42,48,51,54,57,65,68,71,74,77,80,83,86,89,95,98-triacontazahexacyclo[56.43.7.434,84.03,7.042,46.089,93]dodecahectane-6a-carbonyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C188H305N55O50S6/c1-19-99(12)146(231-137(250)80-194)173(279)206-84-140(253)211-123(79-143(256)257)184(290)241-71-40-54-134(241)172(278)235-145(98(10)11)176(282)238-151(105(18)247)180(286)229-128-91-297-295-90-127-168(274)226-126(165(271)215-111(45-26-31-63-190)157(263)219-117(48-29-34-66-193)181(287)243-73-41-55-135(243)186(292)293)89-298-299-93-130-185(291)242-72-38-52-132(242)170(276)217-115(50-36-68-202-188(198)199)156(262)212-114(49-35-67-201-187(196)197)158(264)221-119(77-107-56-58-109(248)59-57-107)163(269)214-110(44-25-30-62-189)155(261)216-116(60-61-136(195)249)161(267)237-147(100(13)20-2)174(280)207-86-142(255)233-150(104(17)246)179(285)227-125(154(260)204-83-139(252)210-121(75-96(6)7)182(288)239-69-37-51-131(239)169(275)205-85-141(254)232-149(103(16)245)178(284)218-113(160(266)225-127)47-28-33-65-192)88-294-296-92-129(167(273)223-122(78-108-81-200-94-208-108)183(289)240-70-39-53-133(240)171(277)234-144(97(8)9)175(281)222-120(164(270)230-130)76-106-42-23-22-24-43-106)228-177(283)148(101(14)21-3)236-152(258)102(15)209-138(251)82-203-153(259)124(87-244)224-159(265)112(46-27-32-64-191)213-162(268)118(74-95(4)5)220-166(128)272/h22-24,42-43,56-59,81,94-105,110-135,144-151,244-248H,19-21,25-41,44-55,60-80,82-93,189-194H2,1-18H3,(H2,195,249)(H,200,208)(H,203,259)(H,204,260)(H,205,275)(H,206,279)(H,207,280)(H,209,251)(H,210,252)(H,211,253)(H,212,262)(H,213,268)(H,214,269)(H,215,271)(H,216,261)(H,217,276)(H,218,284)(H,219,263)(H,220,272)(H,221,264)(H,222,281)(H,223,273)(H,224,265)(H,225,266)(H,226,274)(H,227,285)(H,228,283)(H,229,286)(H,230,270)(H,231,250)(H,232,254)(H,233,255)(H,234,277)(H,235,278)(H,236,258)(H,237,267)(H,238,282)(H,256,257)(H,292,293)(H4,196,197,201)(H4,198,199,202)/t99-,100-,101+,102-,103+,104+,105+,110+,111+,112-,113-,114+,115-,116-,117-,118-,119-,120+,121+,122-,123+,124+,125+,126+,127+,128-,129+,130+,131+,132+,133+,134+,135+,144-,145-,146-,147+,148-,149+,150+,151+/m0/s1 |
InChIキー |
DJQZZWYKSJIYQG-AFGQDUPESA-N |
異性体SMILES |
CC[C@@H](C)[C@H]1C(=O)N[C@@H]2CSSC[C@@H]3C(=O)NCC(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)[C@@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]5CCCN5C(=O)[C@@H](CC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)N[C@H](CSSC[C@H](C(=O)N6CCC[C@@H]6C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N3)[C@@H](C)O)[C@@H](C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H]8CCCN8C(=O)[C@@H](NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@@H]1C(=O)O)CCCCN)[C@@H](C)O)CC(C)C |
正規SMILES |
CCC(C)C1C(=O)NC2CSSCC3C(=O)NCC(=O)NC(C(=O)N4CCCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)C)CO)CCCCN)CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)CC)NC(=O)CN)C(=O)NC(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)C(C)O)C(C)CC)CCC(=O)N)CCCCN)CC7=CC=C(C=C7)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC2=O)CC9=CN=CN9)C(C)C)CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)CCCCN)C(C)O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



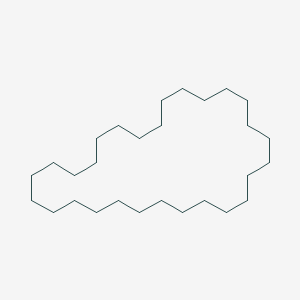
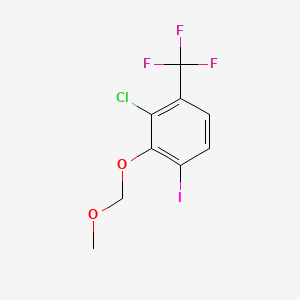
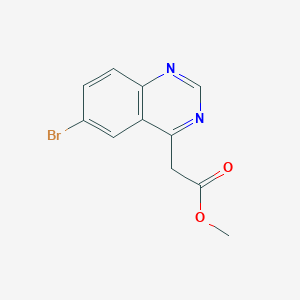
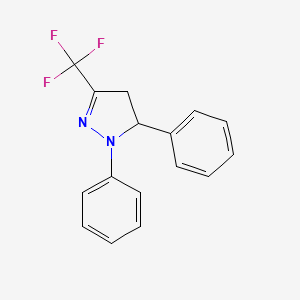


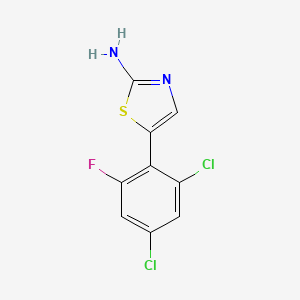
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
